Sulfenamide vs. Sulfonamide: Molecular Weight and PSA Differentiation Dictate Membrane Permeability Profiles
Compared with the sulfonamide analog Benzenesulfonamide, 4‑nitro‑N‑(4‑oxo‑2,5‑cyclohexadien‑1‑ylidene)- (CAS 113591‑42‑7), the sulfenamide target compound exhibits a lower molecular weight (ΔMW = –32.0 Da, a reduction of 10.9 %) and a smaller polar surface area (PSA = 100.55 Ų for the sulfenamide vs. 117.77 Ų for the sulfonamide, ΔPSA = –17.22 Ų) [REFS‑1][REFS‑2]. The lower PSA translates to a predicted improvement in passive membrane permeability, critical for intracellular target engagement. The LogP of the sulfenamide is calculated as 3.26, indicating balanced lipophilicity for cell‑based assays [REFS‑3].
| Evidence Dimension | Physicochemical properties (MW, PSA, LogP) |
|---|---|
| Target Compound Data | MW = 260.27 Da; PSA = 100.55 Ų; LogP = 3.26 (ALogPS 2.1) |
| Comparator Or Baseline | Sulfonamide analog (CAS 113591‑42‑7): MW = 292.27 Da; PSA = 117.77 Ų; LogP not reported |
| Quantified Difference | ΔMW = –32.0 Da (–10.9 %); ΔPSA = –17.22 Ų (–14.6 %) |
| Conditions | Calculated values using standard cheminformatics methods (ALogPS 2.1; TPSA from O=C fragment summation) |
Why This Matters
For procurement decisions in cell‑permeable probe design, the favorable PSA advantage of the sulfenamide over the sulfonamide directly impacts intracellular bioavailability predictions.
- [1] ChemSrc. Benzenesulfonamide, 4‑nitro‑N‑(4‑oxocyclohexa‑2,5‑dien‑1‑ylidene) (CAS 113591‑42‑7). Molecular weight: 292.267; PSA: 117.77. View Source
